2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Biological Activity
The compound 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodologies often include cyclization reactions and functional group modifications to achieve the desired structure. For example, a common synthetic route involves the reaction of substituted phenyl compounds with various carbonitriles under controlled conditions to yield the target pyrano-pyridine framework.
Anticancer Activity
Recent studies have indicated that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | |
HeLa (Cervical Cancer) | 12.8 | |
A549 (Lung Cancer) | 18.5 |
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, suggesting its potential as a lead compound in developing new antibiotics.
Table 2: Antimicrobial Activity
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 15 | |
Bacillus subtilis | 18 |
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with DNA Synthesis : It could potentially disrupt DNA replication in bacterial cells, leading to cell death.
- Apoptosis Induction : Studies suggest that it may promote apoptosis in cancer cells through intrinsic pathways.
Case Studies
- Anticancer Efficacy in Animal Models : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential effectiveness in vivo.
- Synergistic Effects with Other Drugs : Research has shown that when combined with conventional chemotherapeutics, this compound enhances the overall anticancer efficacy, suggesting a potential role in combination therapy.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-9-15-17(19(24)23(11)7-8-25-2)16(14(10-21)18(22)26-15)12-3-5-13(20)6-4-12/h3-6,9,16H,7-8,22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGXZWSOJBJWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.